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3-Ethyl-5-phenyl-4,5-dihydroisoxazole

Cat. No.: B12006050
CAS No.: 55134-83-3
M. Wt: 175.23 g/mol
InChI Key: ZHHOTMLQQIDFAL-UHFFFAOYSA-N
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Description

Overview of 4,5-Dihydroisoxazoles in Modern Organic Synthesis

4,5-Dihydroisoxazoles are highly valuable and versatile intermediates in modern organic synthesis. Their significance stems from their utility as precursors to a wide array of other important molecular structures. The isoxazoline (B3343090) ring can be readily cleaved under various conditions to reveal different functional groups, acting as a masked form of a β-hydroxy ketone or related 1,3-difunctionalized compounds. For instance, they can be transformed into β-hydroxynitriles, β-hydroxyesters, and γ-hydroxyamines, which are crucial building blocks for more complex molecules. researchgate.net

The primary and most direct route to the 4,5-dihydroisoxazole skeleton is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, between a nitrile oxide and an alkene (a dipolarophile). researchgate.netmdpi.com This reaction is known for its atom economy and ability to create multiple stereocenters with a high degree of regio- and stereoselectivity, which is essential for the synthesis of complex natural products and pharmaceuticals. researchgate.netthieme-connect.comthieme-connect.com The versatility of this synthetic approach allows for a wide range of substituents to be incorporated into the dihydroisoxazole (B8533529) ring, leading to diverse chemical libraries. Consequently, these heterocycles are key structural features in many biologically active compounds and are used in the development of new metallomesogens for materials science. researchgate.netgoogle.com

Significance of the 3-Ethyl and 5-Phenyl Substitution Pattern in Dihydroisoxazole Chemistry

The specific substitution pattern in 3-Ethyl-5-phenyl-4,5-dihydroisoxazole, featuring an alkyl group at the C-3 position and an aryl group at the C-5 position, is a common motif in isoxazoline chemistry. This arrangement typically results from the regioselective 1,3-dipolar cycloaddition of propanenitrile oxide (derived from propionaldoxime) with styrene (B11656).

The 5-phenyl group significantly influences the molecule's properties. Aryl substituents at this position are common in many biologically active isoxazoline derivatives. nih.gov The phenyl ring can engage in various intermolecular interactions, such as pi-stacking, which can be crucial for binding to biological targets. Structure-activity relationship studies on analogous compounds have shown that substituents on the C-5 phenyl ring can modulate cytotoxic activity against cancer cell lines. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 55134-83-3 sigmaaldrich.com
Molecular Formula C₁₁H₁₃NO sigmaaldrich.com
Molecular Weight 175.23 g/mol N/A

| Appearance | Not Specified | N/A |

Note: This interactive table is based on available data. Some physical properties like melting point and boiling point are not publicly documented.

Historical Development and Evolution of Dihydroisoxazole Synthetic Approaches

The chemistry of isoxazoles and their derivatives dates back to the early 20th century, with Claisen's synthesis of the parent isoxazole (B147169) in 1903 marking a significant milestone. nih.gov The development of synthetic routes to 4,5-dihydroisoxazoles is intrinsically linked to the broader understanding of 1,3-dipolar cycloaddition reactions, a concept extensively developed by Rolf Huisgen. slideshare.net

Key Synthetic Approaches:

1,3-Dipolar Cycloaddition: This remains the most prevalent and versatile method for constructing the 4,5-dihydroisoxazole ring. mdpi.com The reaction involves the cycloaddition of a nitrile oxide with an alkene. A significant evolution in this area has been the development of methods for the in situ generation of nitrile oxides, which are unstable and prone to dimerization. nih.gov

Early Methods: Often involved the dehydration of nitro compounds or the dehydrohalogenation of α-halo oximes using strong bases. thieme-connect.com

Modern Methods: Focus on milder and more efficient conditions. This includes the oxidation of aldoximes using a variety of reagents like chloramine-T or hypervalent iodine compounds. nih.govresearchgate.net Catalytic approaches using transition metals like copper or manganese nanoparticles have also been developed to enhance reaction rates and selectivities under benign conditions, avoiding the need for strong acids or bases. thieme-connect.comthieme-connect.comnih.gov

Intramolecular Cyclization: An alternative strategy involves the intramolecular cyclization of unsaturated oximes or nitro compounds. mdpi.comnih.gov This approach is particularly useful for constructing fused or complex ring systems and often proceeds with excellent stereoselectivity due to conformational restrictions in the transition state. thieme-connect.com

Other Methods: Less common routes include the condensation reactions of 1,3-dicarbonyl derivatives and cycloisomerization reactions. mdpi.com

The evolution of these synthetic methods has been driven by the demand for more efficient, selective, and environmentally friendly processes to generate libraries of dihydroisoxazole derivatives for various applications. mdpi.com

Research Scope and Objectives for this compound and its Analogues

The research landscape for this compound and its analogues is broad, reflecting the versatility of the dihydroisoxazole scaffold. Key research objectives often revolve around synthesis, functionalization, and application.

Table 2: Potential Research Directions for Dihydroisoxazole Analogues

Research Area Objectives
Synthetic Methodology Develop novel catalytic systems for the regio- and stereoselective synthesis of 3,5-disubstituted dihydroisoxazoles. thieme-connect.comthieme-connect.com Explore greener reaction conditions, such as using ionic liquids or developing one-pot procedures. nih.gov
Medicinal Chemistry Synthesize libraries of analogues by modifying the ethyl and phenyl substituents to perform structure-activity relationship (SAR) studies. nih.gov Screen these compounds for a range of biological activities, including anti-inflammatory, antimicrobial, or anticancer effects, as these are common properties of this class. google.comnih.govresearchgate.net
Chemical Biology Use the dihydroisoxazole ring as a key intermediate for the total synthesis of complex natural products. google.com

| Materials Science | Investigate the potential of highly substituted dihydroisoxazole analogues in the creation of novel materials such as liquid crystals or metallomesogens. researchgate.netresearchgate.net |

Future research on this compound would likely involve its use as a model compound to test new synthetic reactions or as a starting point for developing new functional molecules. The creation of analogues, for example, by introducing different substituents on the phenyl ring or varying the alkyl chain at the 3-position, would be a primary strategy to explore and optimize its potential applications. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B12006050 3-Ethyl-5-phenyl-4,5-dihydroisoxazole CAS No. 55134-83-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55134-83-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-ethyl-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H13NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3

InChI Key

ZHHOTMLQQIDFAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(C1)C2=CC=CC=C2

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 5 Phenyl 4,5 Dihydroisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-Ethyl-5-phenyl-4,5-dihydroisoxazole is expected to show distinct signals for each of the unique proton environments in the molecule: the ethyl group, the phenyl group, and the dihydroisoxazole (B8533529) ring.

Dihydroisoxazole Ring Protons: The three protons on the stereogenic centers of the dihydroisoxazole ring (C4 and C5) form a characteristic three-proton spin system. The two protons on C4 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They couple to each other (geminal coupling) and to the single proton on C5 (vicinal coupling). The C5 proton, in turn, couples to both C4 protons. This arrangement typically results in a complex splitting pattern known as an ABX or AMX system.

The H-5 proton is expected to appear as a doublet of doublets (dd). Based on analogs, its chemical shift is typically found in the range of 4.6–5.7 ppm. ijpcbs.com

The two H-4 protons are also expected to appear as distinct doublets of doublets, with chemical shifts generally in the more shielded region of 3.0–4.0 ppm. ijpcbs.com

Ethyl Group Protons: The ethyl group at the C3 position will present a classic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling to each other.

Phenyl Group Protons: The five protons of the phenyl group at C5 will typically appear as a complex multiplet in the aromatic region of the spectrum, usually between 7.2 and 7.5 ppm.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.20–7.50Multiplet (m)-
H-54.60–5.70Doublet of Doublets (dd)JH5-H4a, JH5-H4b
H-4a, H-4b3.00–4.002 x Doublet of Doublets (dd)JH4a-H4b, JH4a-H5, JH4b-H5
Ethyl -CH₂-~2.7Quartet (q)~7.5
Ethyl -CH₃~1.2Triplet (t)~7.5

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, a total of nine distinct signals are expected.

Heterocyclic Carbons: The C3 carbon, part of a C=N double bond, is the most deshielded carbon in the structure, appearing significantly downfield. The C4 and C5 carbons are sp³-hybridized and appear in the aliphatic region of the spectrum. Studies on similar dihydroisoxazole derivatives confirm these assignments. nih.gov

Phenyl Carbons: The phenyl group will produce four signals: one for the ipso-carbon attached to the ring, one each for the ortho, meta, and para carbons. The two ortho and two meta carbons are equivalent due to the free rotation of the phenyl ring.

Ethyl Carbons: The two carbons of the ethyl group will appear in the upfield, aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3 (C=N)155–160
Phenyl C-ipso140–145
Phenyl C-ortho, meta, para125–130
C580–85
C440–45
Ethyl -CH₂-~28
Ethyl -CH₃~11

While ¹H and ¹³C NMR suggest a structure, 2D NMR experiments are used to confirm it definitively.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a correlation between the methyl and methylene protons of the ethyl group. Crucially, it would also map the connectivity within the dihydroisoxazole ring, showing correlations between the H-5 proton and both of the H-4 protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to unambiguously assign the C4, C5, ethyl, and phenyl carbons by linking them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular fragments. Key expected correlations for this compound would include:

A correlation from the ethyl protons to the C3 carbon.

Correlations from the H-5 proton to the ipso- and ortho-carbons of the phenyl ring.

Correlations from the H-4 protons to C3 and C5.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of a compound's mass-to-charge ratio, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₁H₁₃NO.

Calculated Exact Mass: 175.0997 g/mol . nih.govwebqc.org

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the C₁₁H₁₃NO formula, distinguishing it from other potential compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are hyphenated techniques that are invaluable for analyzing reaction mixtures and purified products. nuph.edu.ua

Purity Assessment: The HPLC component separates the target compound from any starting materials, by-products, or other impurities. The purity of the sample can be determined by integrating the area of the corresponding peak in the chromatogram.

Molecular Weight Confirmation: The mass spectrometer detects the ions of the compound as it elutes from the chromatography column. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. For this compound (MW = 175.23 g/mol ), this would correspond to a signal at a mass-to-charge ratio (m/z) of approximately 176.1. This analysis confirms that the major component of the sample has the correct molecular weight. These methods are routinely used in the characterization of new dihydroisoxazole derivatives. researchgate.netnih.gov

GC-MS for Volatile Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components of a volatile mixture. In the context of characterizing this compound, GC-MS would be employed to assess the purity of a synthesized sample and to determine its molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule.

The sample, dissolved in a suitable solvent, is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase (the coating of the column). The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected. The molecular ion peak confirms the molecular weight of the compound. For this compound (C₁₁H₁₃NO), the expected molecular weight is approximately 175.23 g/mol .

The fragmentation pattern provides structural information. For isoxazoline (B3343090) rings, common fragmentation pathways include cleavage of the N-O bond and ring-opening reactions. The analysis of the fragment ions allows for the confirmation of the presence of the ethyl and phenyl substituents.

While specific GC-MS data for this compound is not available in the provided search results, a typical analysis would yield a chromatogram with a major peak corresponding to the target compound and a mass spectrum showing the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its bonds (stretching, bending, etc.). An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its structure. Although the specific spectrum for the ethyl derivative is not provided in the search results, data for related 3,5-disubstituted isoxazoles and isoxazolines can be used to predict the expected absorptions. rsc.orgbiomedpharmajournal.org

Key expected vibrational frequencies for this compound are:

C=N Stretching: The carbon-nitrogen double bond within the dihydroisoxazole ring is expected to show a characteristic stretching vibration in the range of 1600-1650 cm⁻¹. For some isoxazoline derivatives, this peak is observed around 1614-1625 cm⁻¹. rsc.org

Aromatic C=C Stretching: The phenyl group will exhibit several absorptions in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching within the aromatic ring.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group and the dihydroisoxazole ring will be observed just below 3000 cm⁻¹.

C-O Stretching: The carbon-oxygen single bond in the isoxazoline ring will have a stretching vibration in the fingerprint region, typically around 1000-1300 cm⁻¹.

N-O Stretching: The nitrogen-oxygen bond stretching is also expected in the fingerprint region, often between 800-1000 cm⁻¹.

The following table summarizes the expected IR absorption bands based on general values for isoxazolines and related structures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
C=N (Isoxazoline ring)Stretching1600 - 1650 rsc.org
C=C (Aromatic)Stretching1450 - 1600 biomedpharmajournal.org
C-H (Aromatic)Stretching> 3000 rsc.org
C-H (Aliphatic)Stretching< 3000 rsc.org
C-O (Isoxazoline ring)Stretching1000 - 1300
N-O (Isoxazoline ring)Stretching800 - 1000

This table is illustrative and based on typical values for the functional groups present.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of the molecule's connectivity, including its regiochemistry, as well as insights into its conformation and intermolecular interactions in the solid state.

To perform this analysis, a single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

While a crystal structure for this compound has not been reported in the provided search results, the structures of several related 4,5-dihydroisoxazole derivatives have been determined. researchgate.netresearchgate.net These studies can be used to infer the likely structural features of the target compound.

The synthesis of 3,5-disubstituted 4,5-dihydroisoxazoles, often via 1,3-dipolar cycloaddition, can potentially lead to different regioisomers. X-ray crystallography provides a definitive method to distinguish between these isomers. For the reaction of styrene (B11656) with propanenitrile oxide, the formation of this compound is expected over its 3-phenyl-5-ethyl isomer. X-ray analysis would confirm this by precisely locating the ethyl group at the C3 position and the phenyl group at the C5 position of the dihydroisoxazole ring.

X-ray diffraction data also reveals the conformation of the molecule. The 4,5-dihydroisoxazole ring is not planar and typically adopts an envelope or twisted conformation. researchgate.netresearchgate.net The specific conformation is influenced by the substituents on the ring. The analysis would also detail the bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the way the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, can be elucidated. This information is crucial for understanding the solid-state properties of the compound.

For a related compound, 5-hydroxy-4-hydroxyimino-3-methyl-5-phenyl-4,5-dihydroisoxazole, X-ray analysis has been performed, confirming the isoxazoline structure. researchgate.net

Other Analytical Techniques for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₁H₁₃NO. The theoretical elemental composition can be calculated as follows:

Molecular Weight = (11 * 12.011) + (13 * 1.008) + (1 * 14.007) + (1 * 15.999) = 175.23 g/mol

%C = (11 * 12.011 / 175.23) * 100 = 75.39%

%H = (13 * 1.008 / 175.23) * 100 = 7.47%

%N = (1 * 14.007 / 175.23) * 100 = 7.99%

An experimental analysis of a pure sample of this compound would be expected to yield values very close to these theoretical percentages, typically within a ±0.4% margin of error. For instance, elemental analysis has been used to confirm the composition of other newly synthesized isoxazoles and pyrazoles. biomedpharmajournal.orgmdpi.com

The following table presents the theoretical elemental analysis data for this compound.

ElementSymbolTheoretical Percentage (%)
CarbonC75.39
HydrogenH7.47
NitrogenN7.99

Chromatographic Purity Monitoring (TLC, HPLC)

The assessment of purity for this compound, a crucial step following its synthesis, is routinely accomplished through chromatographic techniques. Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring reaction progress and identifying the presence of impurities. For quantitative analysis and high-resolution separation, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Thin-Layer Chromatography (TLC)

TLC is an indispensable technique for the real-time monitoring of the synthesis of 4,5-dihydroisoxazoles. It allows for a quick assessment of the consumption of starting materials and the formation of the desired product. In the synthesis of analogous 3,5-disubstituted-4,5-dihydroisoxazoles, the reaction progress is frequently monitored on silica (B1680970) gel plates. ijpcbs.com

A common mobile phase for the TLC analysis of these compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of this solvent system can be adjusted to achieve optimal separation of the product from reactants and byproducts. For instance, in the synthesis of 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives, a mobile phase of ethyl acetate/hexane (8:2) was utilized to track the reaction. ijpcbs.com Similarly, for the purification of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, a hexane and ethyl acetate mixture in a 3:1 ratio was employed as the eluent in flash column chromatography, a technique based on the same principles as TLC. nih.gov The visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light, especially for compounds bearing aromatic rings like the phenyl group in the target molecule.

While specific Rf (retention factor) values for this compound are not extensively documented in publicly available literature, representative data for analogous compounds demonstrate the utility of this technique. The Rf value is dependent on the specific ratio of the hexane and ethyl acetate mobile phase.

Representative TLC Data for Analogous 3,5-Disubstituted-4,5-dihydroisoxazoles

Mobile Phase (Hexane:Ethyl Acetate)Substrate RfProduct RfReference
7:3~0.8~0.25 researchgate.net
1:2.5-0.84 / 0.24 researchgate.net
1:1-- rdd.edu.iq

Note: The data in this table is illustrative and represents typical values observed for compounds of the 4,5-dihydroisoxazole class. Actual Rf values for this compound may vary.

High-Performance Liquid Chromatography (HPLC)

For a more precise and quantitative assessment of the purity of this compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method. This technique is also invaluable for the purification of the final compound. nih.gov In the analysis of structurally similar compounds, such as nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole, HPLC has been effectively used to monitor the reaction and confirm the presence of a single primary product. nih.gov

A typical RP-HPLC setup for the analysis of 4,5-dihydroisoxazole derivatives involves a C18 stationary phase. The mobile phase commonly consists of a gradient or isocratic mixture of acetonitrile (B52724) and water. The high sensitivity and resolution of HPLC allow for the detection and quantification of even minor impurities. Detection is most often carried out using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which is influenced by the chromophores present in the molecule, such as the phenyl group.

Due to the lack of specific published HPLC methods for this compound, the following table presents a hypothetical but representative set of HPLC parameters that would likely be suitable for its analysis, based on methods used for analogous compounds.

Illustrative HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Gradient 50% to 95% Acetonitrile over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 10-15 min

Note: This table provides a representative set of parameters. Method optimization would be required to achieve the best separation for this compound and any specific impurities.

Computational Investigations and Theoretical Studies of 3 Ethyl 5 Phenyl 4,5 Dihydroisoxazole

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-Ethyl-5-phenyl-4,5-dihydroisoxazole . These calculations can predict a wide range of molecular properties, from the distribution of electrons to the thermodynamics and kinetics of chemical reactions.

DFT calculations provide a detailed picture of the electronic structure of This compound . Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity.

In analogous substituted 4,5-dihydroisoxazole systems, the HOMO is typically distributed over the more electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient centers. For This compound , the HOMO would likely involve contributions from the phenyl ring and the oxygen atom of the dihydroisoxazole (B8533529) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the C=N bond and the carbon atoms of the heterocyclic ring, marking them as susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Illustrative) This table is illustrative and based on general principles and data from analogous compounds, as specific computational results for the target molecule were not found in the literature.

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

The synthesis of This compound typically proceeds via a [3+2] cycloaddition reaction between a nitrile oxide (in this case, propionitrile (B127096) oxide, generated in situ) and styrene (B11656). DFT calculations are instrumental in elucidating the mechanism of such reactions.

Computational studies on the [3+2] cycloaddition for analogous systems, like the reaction between benzonitrile (B105546) N-oxide and 3-nitroprop-1-ene, have been performed at the M06-2X/6-31G(d) theoretical level. researchgate.netnih.govresearchgate.net These studies show that the reaction proceeds through a concerted, asynchronous transition state. researchgate.net This means that the two new single bonds (C-C and C-O) form in a single step, but not to the same extent at the transition state.

The calculations allow for the localization of the transition state structure and the determination of its energy, which corresponds to the activation energy of the reaction. For the formation of This compound , two possible regioisomeric transition states could be considered, leading to either the 3-ethyl-5-phenyl or the 3-ethyl-4-phenyl isomer. Analysis of the transition state energies is key to predicting the observed regioselectivity.

Table 2: Calculated Energetic Parameters for the [3+2] Cycloaddition of Benzonitrile N-oxide and 3-Nitroprop-1-ene (Analogous System) Data from a study on 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole, illustrating the types of parameters obtained from transition state analysis. researchgate.net

Parameter Path A (to 5-substituted) Path B (to 4-substituted)
ΔH‡ (kJ/mol) 76.2 84.6
ΔG‡ (kJ/mol) 87.1 96.1
ΔHrxn (kJ/mol) -213.0 -201.3

As mentioned, the [3+2] cycloaddition leading to This compound can potentially yield two regioisomers. DFT calculations can predict the favored isomer by comparing the activation energies of the competing reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

In studies of similar reactions, it has been consistently shown that the electronic and steric nature of the substituents on both the nitrile oxide and the dipolarophile dictates the regiochemical outcome. researchgate.netnih.govresearchgate.net For the reaction of propionitrile oxide with styrene, it is generally expected that the 5-phenyl substituted isomer will be the major product due to favorable orbital interactions and minimization of steric hindrance in the transition state. Computational analysis would confirm this by showing a lower activation barrier for the formation of This compound compared to its 4-phenyl regioisomer.

Stereoselectivity can also be addressed, particularly if chiral centers are present or formed. In the case of This compound , a chiral center is created at the C5 position. While the typical synthesis from achiral precursors would result in a racemic mixture, computational methods could be used to design diastereoselective or enantioselective variants of the reaction, for example, by including a chiral catalyst in the model.

The 4,5-dihydroisoxazole ring is not planar and can adopt various conformations. Computational methods can be used to explore the potential energy surface of This compound to identify the most stable conformers. This typically involves rotating the single bonds, such as the C-C bond connecting the phenyl group to the ring and the C-C bond of the ethyl group.

For each conformer, the geometry can be optimized, and its relative energy calculated. The results of such an analysis would reveal the preferred orientation of the ethyl and phenyl substituents relative to the dihydroisoxazole ring. In related structures, it has been found that the isoxazoline (B3343090) ring itself is not perfectly planar in the calculated optimized structures. nih.govresearchgate.net The orientation of the substituents is a balance between steric repulsion and favorable electronic interactions. A comprehensive conformational analysis would provide a set of low-energy structures and their relative populations according to the Boltzmann distribution.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide a dynamic picture of the molecule's behavior.

A fundamental step in any computational study is the geometry optimization of the molecule. For This compound , this would involve finding the minimum energy structure, which corresponds to the most stable arrangement of its atoms. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles.

While specific experimental or calculated geometric parameters for This compound are not available in the reviewed literature, data from closely related crystal structures, such as ethyl 5-phenylisoxazole-3-carboxylate, show that the phenyl and isoxazole (B147169) rings tend to be nearly coplanar to maximize conjugation. nih.gov However, in the dihydroisoxazole system, the sp3-hybridized carbons in the ring lead to a puckered conformation.

A computational study on 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole found that the optimized structure is in good agreement with X-ray diffraction data, with the main difference being the orientation of the substituent at the 5-position. nih.govresearchgate.net The root mean square deviation (RMSD) for bond lengths between the experimental and calculated geometries was found to be around 0.0915 Å. researchgate.net Similar accuracy would be expected for calculations on This compound .

Table 3: Representative Calculated Geometric Parameters for a 3,5-Disubstituted-4,5-dihydroisoxazole Ring This table presents typical bond lengths and angles for the 4,5-dihydroisoxazole ring, derived from published data on analogous structures. Specific values for the title compound are not available.

Parameter Value
Bond Lengths (Å)
O1-N2 1.42 - 1.45
N2-C3 1.28 - 1.31
C3-C4 1.48 - 1.52
C4-C5 1.52 - 1.56
C5-O1 1.45 - 1.48
**Bond Angles (°) **
C5-O1-N2 108 - 111
O1-N2-C3 109 - 112
N2-C3-C4 115 - 118
C3-C4-C5 102 - 105

By mapping the energy as a function of key dihedral angles, a detailed energetic landscape can be constructed. This landscape reveals the energy barriers between different conformers and provides a deeper understanding of the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical approaches, such as Density Functional Theory (DFT), are commonly employed for this purpose. These calculations would typically involve optimizing the molecule's three-dimensional geometry and then computing the magnetic shielding tensors of each nucleus. These tensors are then converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).

For this compound, a computational study would predict the 1H and 13C NMR spectra. This would involve calculating the chemical shifts for each unique proton and carbon atom in the molecule. For instance, distinct signals would be predicted for the protons on the ethyl group, the phenyl ring, and the dihydroisoxazole ring. Of particular interest would be the predicted shifts and coupling constants for the diastereotopic protons at the C4 position and the proton at the C5 position of the dihydroisoxazole ring, as these are key indicators of the ring's conformation.

A hypothetical table of predicted NMR chemical shifts is presented below to illustrate what such a computational output would look like. It is important to note that these are representative values and not the result of a specific published computational study on this molecule.

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
C3 - ~158.0
C4 ~3.2-3.6 (diastereotopic) ~40.0
C5 ~5.4 ~82.0
Ethyl-CH2 ~2.5 ~25.0
Ethyl-CH3 ~1.2 ~11.0
Phenyl-C (ipso) - ~140.0
Phenyl-C (ortho) ~7.4 ~126.0
Phenyl-C (meta) ~7.3 ~129.0
Phenyl-C (para) ~7.35 ~128.0

Note: These values are illustrative and would require specific computational calculations for validation.

Computation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the physicochemical and biological properties of compounds.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, such as cell permeability. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. For this compound, the TPSA would be primarily determined by the nitrogen and oxygen atoms of the dihydroisoxazole ring. A lower TPSA value is generally associated with better membrane permeability. While a specific computationally derived TPSA for this molecule is not available in the searched literature, it can be estimated using various computational tools.

The partition coefficient (LogP) is a measure of a molecule's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). It is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates higher lipophilicity. The LogP for this compound can be computationally predicted using methods based on fragment contributions or atomic properties.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can be associated with better binding to a target protein but may also lead to a decrease in bioavailability. For this compound, the rotatable bonds would include the bond connecting the phenyl group to the dihydroisoxazole ring and the bond within the ethyl group.

Molecular complexity is a descriptor that provides an estimation of the intricacy of a molecule's structure. It is calculated based on the diversity of its elements, bonds, and structural features.

Table 2: Hypothetical Computationally Predicted Molecular Descriptors for this compound

Descriptor Predicted Value
Topological Polar Surface Area (TPSA) ~21.6 Ų
Partition Coefficient (LogP) ~2.5
Rotatable Bond Count 3
Molecular Complexity ~200

Note: These values are illustrative and would require specific computational calculations for validation.

The computational prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a cornerstone of modern drug discovery, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles. The methodology for predicting these parameters for a molecule like this compound would involve the use of various in silico models.

These models are typically built using large datasets of experimentally determined ADME properties and a wide range of molecular descriptors. Machine learning algorithms, such as random forest, support vector machines, and deep neural networks, are often employed to build predictive models.

For this compound, a computational ADME prediction workflow would involve:

Descriptor Calculation: A comprehensive set of 1D, 2D, and 3D molecular descriptors would be calculated for the molecule. These would include the descriptors mentioned above (TPSA, LogP, etc.) as well as others related to molecular size, shape, and electronic properties.

Model Application: The calculated descriptors would then be fed into pre-existing or custom-built QSAR models for various ADME endpoints. These could include models for predicting properties like:

Human Intestinal Absorption (HIA): To estimate how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: To predict its ability to cross into the central nervous system.

Plasma Protein Binding (PPB): To estimate the extent to which it binds to proteins in the blood.

Cytochrome P450 (CYP) Inhibition: To predict its potential to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.

Hepatotoxicity: To assess the risk of liver damage.

The output of these models would provide a comprehensive in silico ADME profile for this compound, guiding further experimental investigation.

Chemical Reactivity and Transformation Pathways of 3 Ethyl 5 Phenyl 4,5 Dihydroisoxazole

Ring-Opening Reactions of the Dihydroisoxazole (B8533529) Core

The dihydroisoxazole ring system is a valuable synthetic intermediate due to the relative ease with which the N-O bond can be cleaved, leading to a variety of functionalized acyclic compounds.

Reductive Ring-Opening to Functionally Diverse Compounds

Reductive cleavage of the N-O bond in 4,5-dihydroisoxazoles is a powerful method for accessing a range of important difunctional molecules. The specific product obtained is highly dependent on the reducing agent and reaction conditions employed. While literature specifically detailing the reductive ring-opening of 3-Ethyl-5-phenyl-4,5-dihydroisoxazole is limited, the reactivity can be inferred from the well-established transformations of analogous 3,5-disubstituted 4,5-dihydroisoxazoles.

β-Hydroxy Ketones: Catalytic hydrogenation, often using Raney nickel or palladium on carbon, is a common method for the reductive opening of the dihydroisoxazole ring to afford β-hydroxy ketones. This transformation involves the cleavage of the N-O bond followed by hydrolysis of the resulting imine.

γ-Amino Alcohols: The reduction of the dihydroisoxazole ring can also lead to the formation of γ-amino alcohols. This outcome typically requires stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), which can reduce both the N-O bond and the intermediate imine functionality. The final product is a 1,3-amino alcohol, a valuable building block in organic synthesis.

1,3-Diketones: The conversion of 4,5-dihydroisoxazoles to 1,3-diketones is a less common transformation that often requires specific reagents to facilitate both the N-O bond cleavage and subsequent oxidation of the resulting β-hydroxy ketone.

A summary of the expected products from the reductive ring-opening of this compound is presented below:

Starting MaterialReagents and ConditionsMajor Product
This compound1. H₂, Raney Ni or Pd/C 2. H₂O1-Phenyl-3-hydroxy-1-pentanone (β-Hydroxy ketone)
This compound1. LiAlH₄ 2. H₂O1-Amino-1-phenyl-3-pentanol (γ-Amino alcohol)

Hydrolytic or Acid-Catalyzed Ring Cleavages

The dihydroisoxazole ring can be susceptible to cleavage under hydrolytic or acid-catalyzed conditions. researchgate.net The presence of the nitrogen and oxygen atoms in the ring makes it behave as a masked carbonyl compound. Treatment with acid can catalyze the hydrolysis of the cyclic hemiaminal-like structure, leading to the opening of the ring. The specific products of this reaction can vary depending on the substitution pattern and the reaction conditions. For this compound, acid-catalyzed hydrolysis would be expected to yield the corresponding β-hydroxy ketone through the cleavage of the N-O bond and subsequent tautomerization of the intermediate enol.

Functionalization of the Ethyl and Phenyl Substituents

Beyond the reactivity of the heterocyclic core, the substituents on the dihydroisoxazole ring provide opportunities for further chemical modifications.

Derivatization of the Phenyl Moiety

The phenyl group at the 5-position of the dihydroisoxazole ring is, in principle, susceptible to electrophilic aromatic substitution reactions. However, the feasibility and regioselectivity of such reactions would be influenced by the electronic nature of the dihydroisoxazole ring system. The directing effect of the heterocyclic substituent would determine the position of substitution on the phenyl ring (ortho, meta, or para). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The specific conditions required for these transformations on this compound would need to be determined empirically.

Transformations at the Ethyl Group

The ethyl group at the 3-position offers a site for functionalization, primarily through reactions involving the α-protons. Under strongly basic conditions, deprotonation of the methylene (B1212753) group of the ethyl substituent could generate a carbanion. This nucleophilic species could then react with various electrophiles, allowing for the introduction of new functional groups. For instance, reaction with an alkyl halide could lead to chain extension, while reaction with a carbonyl compound would result in an aldol-type addition product.

Rearrangement Reactions of the Dihydroisoxazole System

The 4,5-dihydroisoxazole ring system is not typically prone to extensive rearrangement reactions under standard conditions. However, under thermal or photochemical conditions, or in the presence of specific catalysts, rearrangements can be induced. These are often complex and can lead to a variety of different heterocyclic or acyclic products. The specific rearrangement pathways for this compound are not well-documented and would likely require dedicated investigation to be fully understood.

Formation of Fused or Bicyclic Systems

The 4,5-dihydroisoxazole ring can be a key structural element in the synthesis of more complex fused or bicyclic heterocyclic systems. This is typically achieved through intramolecular reactions where a substituent on the dihydroisoxazole ring reacts with another part of the molecule.

The formation of a 2-oxa-3-azabicyclo[2.2.1]hex-3-ene system from a 5-chloroalkyl-4,5-dihydroisoxazole represents a specific example of an intramolecular cyclization. In this hypothetical transformation, a this compound would first need to be functionalized at the 5-position with a chloroalkyl group. The subsequent intramolecular cyclization would likely proceed via nucleophilic attack of the isoxazoline (B3343090) nitrogen onto the electrophilic carbon bearing the chlorine atom, forming the bicyclic structure.

While this specific transformation starting from a 5-chloroalkyl derivative of this compound is not explicitly described in the available literature, the synthesis of related bicyclic systems often relies on such intramolecular strategies. The feasibility and efficiency of such a reaction would depend on the length of the chloroalkyl chain and the reaction conditions employed to facilitate the cyclization.

PrecursorTarget Bicyclic SystemGeneral Reaction TypeResearch Status
5-(Chloroalkyl)-3-ethyl-5-phenyl-4,5-dihydroisoxazole2-Oxa-3-azabicyclo[2.2.1]hex-3-ene derivativeIntramolecular Nucleophilic SubstitutionHypothetical, not specifically documented

Advanced Applications and Future Research Directions for 3 Ethyl 5 Phenyl 4,5 Dihydroisoxazole Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

Derivatives of 4,5-dihydroisoxazole, also known as isoxazolines, are highly valued in organic synthesis for their ability to be transformed into a variety of other functional groups. This versatility makes them powerful building blocks for constructing intricate molecular architectures.

Precursors for the Synthesis of Natural Products

The dihydroisoxazole (B8533529) ring is a key structural motif found in a number of naturally occurring compounds that exhibit notable pharmacological properties. nbuv.gov.ua Furthermore, the isoxazoline (B3343090) framework serves as a valuable synthetic intermediate in the total synthesis of complex natural products. A notable example is the synthesis of psammaplysin A, a marine alkaloid, where a spiro-isoxazoline fragment was a crucial component of the synthetic strategy. nih.gov The ability to construct and then modify the dihydroisoxazole ring allows chemists to access the complex stereochemistry and functionality inherent in many natural products.

Synthons for Diverse Organic Scaffolds

The true synthetic power of the 4,5-dihydroisoxazole ring lies in its capacity to be opened, revealing other useful functional groups. This ring-opening can be achieved under various conditions, transforming the heterocycle into valuable linear structures.

One of the most important transformations is the reductive cleavage of the nitrogen-oxygen (N-O) bond. This reaction converts the dihydroisoxazole ring into a γ-amino alcohol (a 1,3-amino alcohol), a scaffold present in numerous biologically active molecules and complex natural products. beilstein-journals.orgnih.gov A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation and reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). beilstein-journals.org

Furthermore, under specific conditions, the ring-opening of activated 4-isoxazolines can lead to the formation of α,β-unsaturated ketones (enones) or enamino derivatives. clockss.org The reaction pathway can often be controlled by the electronic nature of the substituents on the ring and the reaction conditions, providing a method to selectively generate these different, highly useful organic scaffolds. clockss.org This strategic unmasking of functionality makes dihydroisoxazole derivatives powerful synthons in multi-step organic synthesis.

Development of Focused Combinatorial Libraries

In modern drug discovery and materials science, the ability to rapidly synthesize and screen large numbers of related compounds is paramount. Dihydroisoxazole derivatives are well-suited for the creation of focused combinatorial libraries. nuph.edu.ua These libraries consist of a systematic collection of structurally related compounds, which can be efficiently screened for desired biological activities or material properties.

Researchers have developed methods for the parallel synthesis of extensive libraries of 4,5-dihydroisoxazole derivatives. nuph.edu.ua For instance, a 72-membered library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides was prepared using parallel solution-phase methods, which involved optimizing the reaction sequence to maximize yield and simplify purification. nuph.edu.ua In another approach, a hybrid molecular platform combining dimethylphosphinoyl and 4,5-dihydroisoxazole moieties was designed specifically for generating focused combinatorial libraries. nuph.edu.ua Such libraries have been synthesized and evaluated for various biological targets, including as potential antithrombotic agents. nuph.edu.ua The use of automated purification techniques, like preparative HPLC, facilitates the isolation of these compounds in high purity for subsequent screening. nuph.edu.ua

Applications in Materials Science

The rigid, polarizable structure of the dihydroisoxazole ring makes its derivatives interesting candidates for applications in materials science, particularly in the field of liquid crystals.

Investigation of Liquid Crystalline Properties of Dihydroisoxazole Derivatives

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for most modern displays. The mesomorphic (liquid crystalline) behavior of a molecule is highly dependent on its shape and electronic structure. Researchers have synthesized and investigated new series of 4,5-dihydroisoxazole derivatives to study their potential as liquid crystalline materials. beilstein-journals.orgresearchgate.net

These studies involve synthesizing a series of related compounds, often by reacting different nitrile oxides with an alkene via a [3+2] cycloaddition reaction, and then systematically varying substituents to observe the effect on liquid crystalline behavior. beilstein-journals.orgresearchgate.net The characterization of these properties is typically performed using techniques such as Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). beilstein-journals.orgresearchgate.net Studies have shown that certain dihydroisoxazole derivatives exhibit enantiotropic liquid crystalline properties, including smectic phases, which are characterized by a layered ordering of the molecules. beilstein-journals.orgnih.gov The introduction of different terminal chains and core structures allows for the fine-tuning of these properties, which is crucial for the molecular engineering of new liquid crystal materials. beilstein-journals.orgresearchgate.net

Characterization Technique Purpose in Liquid Crystal Analysis Reference
Differential Scanning Calorimetry (DSC)To determine the temperatures of phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid). beilstein-journals.orgresearchgate.net
Polarizing Optical Microscopy (POM)To visually identify and characterize the specific type of liquid crystal phase by observing its unique optical texture. beilstein-journals.orgresearchgate.net

Innovations in Synthetic Methodology

The growing interest in 3-ethyl-5-phenyl-4,5-dihydroisoxazole and its analogues has spurred the development of new and improved synthetic methods to access this heterocyclic system.

The cornerstone of dihydroisoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. researchgate.net Innovations in this area focus on generating the often-unstable nitrile oxide in situ from a stable precursor, such as an aldoxime. researchgate.net For example, reagents like chloramine-T or trichloroisocyanuric acid can be used to facilitate this transformation under mild conditions. beilstein-journals.orgresearchgate.net

To improve efficiency and align with the principles of green chemistry, researchers have developed one-pot, multi-component reactions. One such procedure allows for the synthesis of isoxazol-5(4H)-one derivatives from an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride in a single step using citric acid as a benign catalyst in water. researchgate.net These methods reduce waste, simplify work-up procedures, and often provide high yields of the desired product. researchgate.net Furthermore, specialized approaches have been developed for creating dihydroisoxazoles with specific functionalities, such as the synthesis of 3-halo-4,5-dihydroisoxazoles, which serve as valuable electrophilic intermediates for further chemical modification. researchgate.net

Exploitation of Flow Chemistry and Continuous Manufacturing for Dihydroisoxazole Synthesis

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and sustainability. scitube.io This method, where reactants are continuously fed through a series of reactors, minimizes the volume of hazardous materials handled at any given time, thereby reducing risks. scitube.io The principles of continuous flow are highly applicable to the synthesis of dihydroisoxazole derivatives.

Researchers have successfully applied continuous flow photochemistry to synthesize isoxazolone derivatives, which are structurally related to dihydroisoxazoles. mdpi.com This approach has been shown to significantly reduce reaction times compared to conventional heating or catalytic methods. mdpi.com The use of flow chemistry can also streamline purification processes by integrating polymer-supported reagents and scavengers, which eliminates the need for time-consuming aqueous extractions and column chromatography. nih.gov For the synthesis of this compound and its derivatives, adopting a continuous flow process could lead to safer production, higher yields, and a more environmentally friendly manufacturing footprint. scitube.iomdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Heterocycles

Feature Traditional Batch Synthesis Continuous Flow Chemistry
Safety Higher risk due to large volumes of hazardous intermediates. scitube.io Enhanced safety with small volumes of reactive compounds. scitube.io
Efficiency Often involves complex, multi-step processes with downtime between batches. Streamlined, continuous process leading to higher throughput. nih.gov
Heat Transfer Prone to thermal runaway reactions due to poor surface-area-to-volume ratio. Excellent heat transfer and temperature control. scitube.io
Scalability Scaling up can be complex and unpredictable. More straightforward and scalable production. scitube.io

| Sustainability | Can generate significant solvent and reagent waste. | Often uses less solvent and energy; can integrate greener catalysts. scitube.iomdpi.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalysts is crucial for improving the efficiency and selectivity of dihydroisoxazole synthesis. A key reaction in forming the 4,5-dihydroisoxazole ring is the cyclization of a chalcone (B49325) with hydroxylamine. Research into solid base catalysts has shown significant promise.

For instance, a study on the synthesis of 3,5-diphenyl-4,5-dihydroisoxazole, a close analog of the title compound, demonstrated the effectiveness of a modified Calcium Oxide (CaO) catalyst. researchgate.net While unmodified CaO yielded the product, modifying the catalyst with benzyl (B1604629) bromide dramatically increased its catalytic activity and stability. researchgate.net The yield of 3,5-diphenyl-4,5-dihydroisoxazole jumped from 72.1% with commercial CaO to 88.2% with the modified version under the same reaction conditions. researchgate.net This enhancement is attributed to the organic modifier improving the diffusion of reactants to the catalyst surface. researchgate.net The exploration of such heterogeneous, reusable solid catalysts represents a key future direction for the selective and efficient synthesis of this compound.

Table 2: Effect of CaO Catalyst Modification on Dihydroisoxazole Synthesis Yield researchgate.net

Catalyst Reaction Time (hours) Temperature (°C) Yield (%)
Commercial CaO 3 65 72.1

In-depth Mechanistic and Theoretical Investigations

Alongside advancements in synthetic methods, in-depth mechanistic and theoretical studies are vital for accelerating the discovery process. Computational chemistry provides powerful tools to understand reaction pathways, predict molecular properties, and rationally design new chemical entities with enhanced functionality.

Fine-tuning Computational Models for Predictive Accuracy

Computational modeling is increasingly used to predict the structural and electronic properties of dihydroisoxazole derivatives. Semi-empirical methods like PM3 and more advanced Density Functional Theory (DFT) are employed to calculate optimized molecular geometries and electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ijpcbs.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ijpcbs.com

For drug discovery applications, in silico techniques like molecular docking and Root Mean Square Fluctuation (RMSF) analysis are invaluable. mdpi.com RMSF analysis, for example, can predict the flexibility and dynamic behavior of a ligand when bound to a protein, offering insights into the stability of the complex. mdpi.com The process of "fine-tuning" involves rigorously comparing these computational predictions with experimental data. As models become more refined, their predictive accuracy increases, enabling a more rapid and cost-effective screening of virtual compounds and guiding the synthesis of the most promising candidates.

Table 3: Calculated Theoretical Parameters for a Dihydroisoxazole Derivative ijpcbs.com

Parameter Value
Total Energy (eV) -4955.97
HOMO Energy (eV) -8.84
LUMO Energy (eV) -0.95
Energy Gap (ΔE) (eV) 7.89

Design of New Dihydroisoxazole Architectures Based on Theoretical Insights

The ultimate goal of theoretical investigations is to guide the rational design of new molecules with superior properties. By combining computational insights with structure-activity relationship (SAR) studies, chemists can design novel dihydroisoxazole architectures with high precision. nih.gov

This design-led approach has proven highly effective. For example, research has shown that replacing an isoxazole (B147169) ring with a 4,5-dihydroisoxazole ring in a series of benzamide (B126) derivatives led to a significant increase in antibacterial activity against resistant Staphylococcus aureus strains. nih.gov This discovery suggests a promising path for developing new FtsZ-targeting bactericidal agents. nih.gov Another successful strategy involves creating hybrid molecules by combining the dihydroisoxazole scaffold with other known bioactive motifs, such as triazoles. mdpi.com This approach has emerged as a powerful method for generating new classes of therapeutic agents capable of combating antibiotic resistance. mdpi.com By leveraging theoretical insights, future research can focus on designing novel this compound derivatives with precisely tailored biological or material properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-5-phenyl-4,5-dihydroisoxazole, and how can regioselectivity be ensured?

  • Methodology : The compound can be synthesized via [3+2] cycloaddition between in situ-generated nitrile oxides (e.g., benzonitrile N-oxide) and alkenes like 3-nitropropene. Regioselectivity is confirmed by X-ray crystallography and DFT calculations (M06-2X/6-31G(d) level), which validate the exclusive formation of 5-substituted adducts. Solvent polarity and reaction temperature are critical for minimizing side products .
  • Key Steps :

  • Generate nitrile oxide from hydroxamoyl chloride.
  • React with alkene under inert conditions (e.g., dichloromethane, 0–25°C).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : Confirm regiochemistry using 1H^1H and 13C^{13}C NMR. For example, diastereotopic protons on C4 and C5 of the dihydroisoxazole ring appear as distinct multiplets .
  • IR : Detect C=N (1600–1650 cm1^{-1}) and C-O (950–1100 cm1^{-1}) stretching vibrations .
  • GC-MS : Verify molecular ion peaks and fragmentation patterns (e.g., loss of NO2_2 in nitro-substituted derivatives) .

Q. How is the puckered conformation of the 4,5-dihydroisoxazole ring determined experimentally?

  • Structural Analysis : X-ray crystallography using SHELX software reveals non-planar puckering. The Cremer-Pople puckering parameters (QQ, θ\theta) quantify ring distortion, with typical QQ values of 0.4–0.6 Å for dihydroisoxazoles. Hydrogen bonding and crystal packing forces influence deviations from ideal geometry .

Advanced Research Questions

Q. How can computational methods predict regioselectivity and transition states in [3+2] cycloaddition reactions for dihydroisoxazole synthesis?

  • DFT Approach :

  • Optimize geometries of reactants and transition states (TS) at the M06-2X/6-31G(d) level with implicit solvent models (e.g., PCM for water).
  • Analyze Fukui indices to identify nucleophilic (nitrile oxide) and electrophilic (alkene) sites.
  • TS analysis confirms asynchronous bond formation (C3–C4 bond forms faster than C5–O1), favoring 5-substituted products .

Q. What strategies enable enantioselective synthesis or resolution of this compound?

  • Biocatalytic Resolution :

  • Use Oxd B (methylene dehydratase) for asymmetric ring-opening in KPB buffer (pH 6.0) with FMN and Na2 _2S2 _2O5_5. This yields (R)-β-hydroxy nitriles (42% yield, 99% ee) and retains (S)-dihydroisoxazole (48% yield, 99% ee).
  • Validate enantiopurity via chiral HPLC and polarimetry .

Q. How do structural modifications (e.g., nitro, trichloromethyl substituents) influence antimicrobial activity in dihydroisoxazole derivatives?

  • Bioactivity Testing :

  • Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC assays.
  • Nitro groups enhance activity (MIC 8–16 µg/mL) due to electron-withdrawing effects, while bulky substituents (e.g., trichloromethyl) reduce solubility and efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.